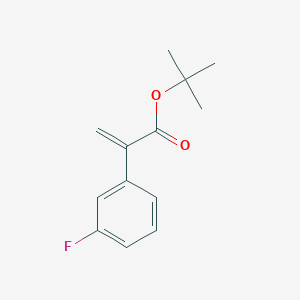
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with methanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of advanced reactors and automation in the process ensures consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules.
Medicine: This compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-Chloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine used in various chemical syntheses.
Uniqueness
What sets (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride apart from similar compounds is its unique combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C7H8Cl2F4N2 |
|---|---|
Molekulargewicht |
267.05 g/mol |
IUPAC-Name |
[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H6F4N2.2ClH/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;;/h1,3H,2,12H2;2*1H |
InChI-Schlüssel |
MQUACIJGVPAKKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)CN)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


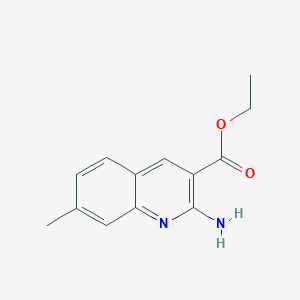
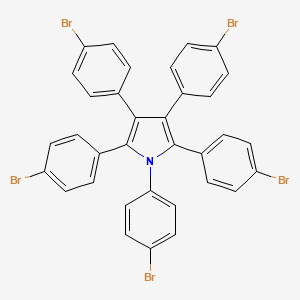
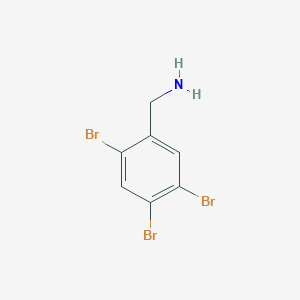
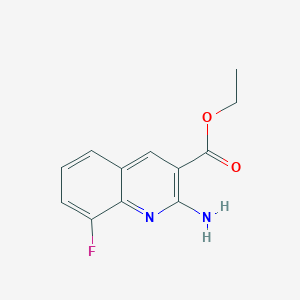
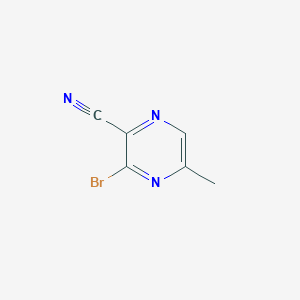
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
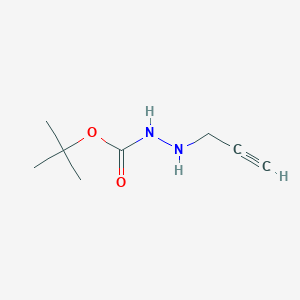
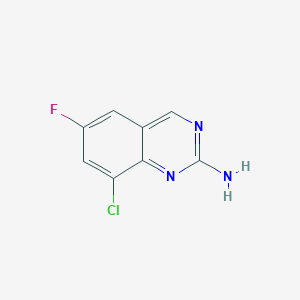


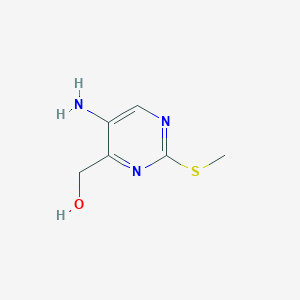
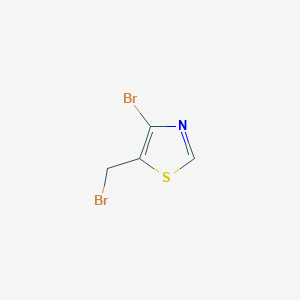
![2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride](/img/structure/B13656647.png)
